Regioisomeric Purity and Structural Certification: 2-(Propylamino)propanenitrile vs. 3-(Propylamino)propanenitrile
The most critical differentiator for procurement is regioisomeric identity. 2-(Propylamino)propanenitrile (CAS 68482-79-1) bears the propylamino substituent at the α‑carbon (C‑2) of the propanenitrile chain, whereas the commercially prevalent alternative 3-(propylamino)propanenitrile (CAS 7249-87-8) bears it at the β‑carbon (C‑3) [1]. The 2‑isomer is characterized by the SMILES string CC(NCCC)C#N and InChI Key YLKVFUGRWQHSBV-UHFFFAOYSA-N, as confirmed by Bidepharm's QC documentation, which includes batch‑specific HPLC and NMR data guaranteeing ≥95% purity . The 3‑isomer has a different InChI Key (MZQXEAUWIMFFCG-UHFFFAOYSA-N) and different spectroscopic signatures [1]. Laboratories relying on the α‑amino nitrile motif for Strecker‑type chemistry, chiral pool synthesis, or as a precursor to α‑amino acids must exclude the 3‑isomer, which cannot undergo the same hydrolysis pathway.
| Evidence Dimension | Regioisomeric Identity (Substituent Position on Propanenitrile Backbone) |
|---|---|
| Target Compound Data | CAS 68482-79-1; Propylamino at C‑2 (α‑position); SMILES CC(NCCC)C#N; InChI Key YLKVFUGRWQHSBV-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 7249-87-8; Propylamino at C‑3 (β‑position); SMILES CCCNCCC#N; InChI Key MZQXEAUWIMFFCG-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric shift from α‑carbon to β‑carbon; distinct CAS numbers, InChI Keys, and chromatographic retention times; isomerically distinct compounds with non‑interchangeable reactivity. |
| Conditions | Structural identity verified by NMR, HPLC, and GC as per Bidepharm batch release specifications ; NIST Standard Reference Data for the 3‑isomer [1]. |
Why This Matters
Procurement of the wrong regioisomer will lead to failed synthetic routes, as the α‑amino nitrile motif is uniquely capable of undergoing hydrolysis to α‑amino acids and reductive amination to diamines; the β‑isomer cannot participate in these transformations.
- [1] NIST Chemistry WebBook. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). NIST Mass Spectrometry Data Center. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7249878 (Accessed 2026). View Source
